molecular formula C8H12N2O B561100 Toluene--alpha-,2-diamine,  3-methoxy-  (6CI) CAS No. 101252-45-3

Toluene--alpha-,2-diamine, 3-methoxy- (6CI)

Katalognummer: B561100
CAS-Nummer: 101252-45-3
Molekulargewicht: 152.197
InChI-Schlüssel: MGAQBJVPXJZUPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Toluene–alpha-,2-diamine, 3-methoxy- (6CI) is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol It is a derivative of toluene, featuring an amino group at the alpha position and a methoxy group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) typically involves the nitration of toluene followed by reduction and methoxylation. The nitration step introduces nitro groups into the toluene molecule, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Toluene–alpha-,2-diamine, 3-methoxy- (6CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated amines .

Wissenschaftliche Forschungsanwendungen

Toluene–alpha-,2-diamine, 3-methoxy- (6CI) has several scientific research applications:

Wirkmechanismus

The mechanism of action of Toluene–alpha-,2-diamine, 3-methoxy- (6CI) involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Toluene–alpha-,2-diamine, 3-methoxy- (6CI) is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

101252-45-3

Molekularformel

C8H12N2O

Molekulargewicht

152.197

IUPAC-Name

2-(aminomethyl)-6-methoxyaniline

InChI

InChI=1S/C8H12N2O/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5,9-10H2,1H3

InChI-Schlüssel

MGAQBJVPXJZUPK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1N)CN

Synonyme

Toluene--alpha-,2-diamine, 3-methoxy- (6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.